Progestoral

Description

Properties

IUPAC Name |

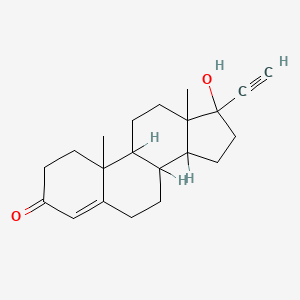

17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNXZKVNWQUJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859363 | |

| Record name | 17-Hydroxypregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-03-7 | |

| Record name | ethisterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethisterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Progestogen Mechanism of Action In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progestogens, a class of steroid hormones, play a critical role in reproductive physiology and are widely used in various therapeutic applications. Their biological effects are primarily mediated through the progesterone (B1679170) receptor (PR), a ligand-activated transcription factor. However, the mechanism of action is complex, involving both classical genomic and rapid non-genomic pathways. This technical guide provides an in-depth overview of the in vitro mechanisms of progestogen action, with a focus on receptor binding, signaling pathways, and gene expression. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data for various progestogens. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of these processes.

Introduction

Progestogens encompass both the natural hormone progesterone and synthetic compounds that mimic its effects.[1] Their actions are crucial for the regulation of the menstrual cycle, establishment and maintenance of pregnancy, and mammary gland development.[2] In a clinical setting, synthetic progestogens, known as progestins, are key components of hormonal contraceptives and hormone replacement therapies.[3] The diverse biological responses to progestogens are initiated by their interaction with specific intracellular receptors, leading to a cascade of molecular events that ultimately alter cellular function.

The primary mediators of progestogen action are the nuclear progesterone receptors (PRs), which exist as two main isoforms, PR-A and PR-B, transcribed from a single gene.[4] These isoforms exhibit distinct transcriptional activities, with PR-B generally acting as a stronger transcriptional activator than PR-A, which can function as a repressor of PR-B and other steroid receptors.[4][5] The classical mechanism of progestogen action involves the binding of the hormone to PR in the cytoplasm, followed by the receptor's translocation to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) to regulate the transcription of target genes.[6]

In addition to this well-established genomic pathway, progestogens can also elicit rapid biological effects through non-genomic mechanisms.[7][8] These actions are initiated at the cell membrane or in the cytoplasm and involve the activation of various signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][9] These rapid signaling events can modulate cellular processes independently of gene transcription and can also influence the transcriptional activity of nuclear PRs.[7]

This guide will delve into the molecular intricacies of both genomic and non-genomic progestogen actions in vitro, providing researchers with the foundational knowledge and practical methodologies to investigate these pathways.

Progesterone Receptor Binding and Activation

The initial step in progestogen action is the binding to and activation of the progesterone receptor. This interaction is characterized by high affinity and specificity, which can be quantified using competitive binding assays.

Quantitative Analysis of Progestogen Receptor Binding

The binding affinity of various progestogens to the progesterone receptor is a key determinant of their biological potency. This is typically measured using competitive binding assays where a labeled progestogen (e.g., a radiolabeled or fluorescently-tagged ligand) competes with unlabeled test compounds for binding to the receptor. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the labeled ligand, or as the equilibrium dissociation constant (Ki).

| Progestogen | Receptor Binding Affinity (Ki, nM) | IC50 (nM) | Reference Compound |

| Progesterone | ~1-10 | ~5-20 | Progesterone |

| Norgestrel | ~0.5-2 | ~1-5 | R5020 |

| Levonorgestrel | ~0.2-1 | ~0.5-2 | R5020 |

| Norethindrone | ~1-5 | ~2-10 | R5020 |

| Medroxyprogesterone Acetate (MPA) | ~0.1-1 | ~0.2-2 | R5020 |

| Mifepristone (RU486) | ~0.1-0.5 | ~0.2-1 | R5020 |

Note: These values are approximate and can vary depending on the experimental conditions, such as the source of the receptor and the specific assay used.

Genomic Mechanism of Action: Transcriptional Regulation

The classical genomic pathway of progestogen action involves the direct regulation of gene expression by the progesterone receptor.

Signaling Pathway

Upon ligand binding, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[6] In the nucleus, the PR dimer binds to PREs located in the regulatory regions of target genes.[10] This binding recruits a complex of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[11] The specific complement of co-regulators recruited to the receptor-DNA complex determines whether gene expression is activated or repressed.

Regulation of Gene Expression

Progestogens regulate the expression of a wide array of genes involved in cell proliferation, differentiation, and apoptosis. The specific genes regulated can vary depending on the cell type and the specific progestogen. For example, in breast cancer cells, progestogens have been shown to regulate the expression of genes such as cyclin D1 and Bcl-2, which are involved in cell cycle progression and apoptosis, respectively.[10]

| Target Gene | Function | Effect of Progestogen | Cell Type |

| Cyclin D1 | Cell cycle progression | Upregulation | Breast cancer cells |

| Bcl-2 | Anti-apoptotic | Upregulation | Breast cancer cells |

| p21 | Cell cycle inhibitor | Upregulation | Endometrial cells |

| IGFBP-1 | Insulin-like growth factor binding protein | Upregulation | Endometrial cells |

Non-Genomic Mechanism of Action: Rapid Signaling

In addition to their genomic effects, progestogens can also initiate rapid signaling events that are independent of gene transcription.[7] These non-genomic actions are typically mediated by membrane-associated progesterone receptors (mPRs) or by a subpopulation of the classical PR located in the cytoplasm.[8]

Signaling Pathways

Upon binding to their receptors at the cell membrane or in the cytoplasm, progestogens can rapidly activate a variety of intracellular signaling cascades. One of the well-characterized non-genomic pathways is the activation of the MAPK (mitogen-activated protein kinase) cascade, which involves a series of protein kinases including Src, Ras, Raf, MEK, and ERK.[12][13] Activation of this pathway can lead to the phosphorylation of various downstream targets, including transcription factors, thereby influencing cellular processes such as proliferation and survival. Another important non-genomic pathway is the activation of the PI3K/Akt pathway, which is also involved in cell growth and survival.[9]

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound for the progesterone receptor.

Materials:

-

Purified progesterone receptor (human recombinant)

-

Radiolabeled progestogen (e.g., [³H]R5020)

-

Test compounds

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and a standard progestogen (e.g., unlabeled R5020).

-

In a reaction tube, add the assay buffer, a fixed concentration of radiolabeled progestogen, and the purified progesterone receptor.

-

Add the test compound or standard at various concentrations.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters. The filters will retain the receptor-ligand complexes.

-

Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for Transcriptional Activity

This assay measures the ability of a progestogen to activate or inhibit the transcriptional activity of the progesterone receptor.

Materials:

-

Mammalian cell line expressing the progesterone receptor (e.g., T47D or engineered cells)

-

Luciferase reporter plasmid containing a progesterone response element (PRE) driving the expression of the luciferase gene.

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.

-

After transfection, treat the cells with various concentrations of the test compound or a known agonist/antagonist.

-

Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.[14][15]

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of progestogens on cell viability and proliferation.[16]

Materials:

-

Cell line of interest (e.g., breast cancer cell line)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well plate reader (spectrophotometer)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well plate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation or inhibition relative to the vehicle control.

Visualization of Experimental Workflow

Conclusion

The in vitro mechanism of action of progestogens is multifaceted, involving both genomic and non-genomic pathways that ultimately dictate the cellular response. A thorough understanding of these mechanisms is essential for the development of novel progestogen-based therapies with improved efficacy and reduced side effects. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the intricate signaling networks regulated by progestogens and to characterize the pharmacological profiles of new progestogenic compounds. The use of standardized in vitro assays is critical for generating reliable and comparable data that can advance our knowledge in this important area of reproductive biology and medicine.

References

- 1. Human progesterone receptor A and B isoforms in CHO cells. II. Comparison of binding, transactivation and ED50 values of several synthetic (anti)progestagens in vitro in CHO and MCF-7 cells and in vivo in rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 3. Progesterone Receptor–Cyclin D1 Complexes Induce Cell Cycle–Dependent Transcriptional Programs in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor. (1998) | Antimo Migliaccio | 636 Citations [scispace.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross‐talk with estrogen receptor | The EMBO Journal [link.springer.com]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of gene expression by progesterone in cancer cells: effects on cyclin D1, EGFR and VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

Ethisterone as a progesterone receptor agonist

An In-depth Technical Guide to Ethisterone (B1671409) as a Progesterone (B1679170) Receptor Agonist

Introduction

Ethisterone, also known as 17α-ethynyltestosterone, holds a significant place in medicinal chemistry as the first orally active progestin to be discovered and introduced for medical use.[1] It is a synthetic progestogen, meaning it is an agonist of the progesterone receptor (PR), the primary biological target of the endogenous hormone progesterone.[1][2] Developed in 1938, it was derived from testosterone (B1683101) through ethynylation at the C17α position.[1] Although its use has largely been superseded by newer progestins with more refined activity profiles, a technical understanding of its interaction with the progesterone receptor remains crucial for researchers in endocrinology, pharmacology, and drug development.

This guide provides a comprehensive technical overview of ethisterone's function as a progesterone receptor agonist, detailing its binding characteristics, transactivation capabilities, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Ethisterone: Compound Profile

Ethisterone is a C21 steroid hormone that served as a foundational compound for many subsequent synthetic progestins.

| Property | Value |

| IUPAC Name | (8R,9S,10R,13R,14S,17R)-17-Ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[1] |

| Chemical Formula | C₂₁H₂₈O₂[1] |

| Molar Mass | 312.453 g·mol⁻¹[1] |

| Synonyms | Ethinyltestosterone, Pregneninolone, Anhydrohydroxyprogesterone[1][3] |

| Primary Target | Progesterone Receptor (PR)[1][2] |

| Other Activity | Weak androgenic and anabolic activity[1] |

Interaction with the Progesterone Receptor

Ethisterone exerts its biological effects primarily by binding to and activating the progesterone receptor.[2] The PR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4][5]

Progesterone Receptor Isoforms

In humans, a single gene encodes for the progesterone receptor, which gives rise to three main isoforms: PR-A, PR-B, and PR-C.[5] PR-A and PR-B are the most studied. PR-B contains an additional 165 amino acids at its N-terminus which includes a unique transactivation domain (TAF-3), making it a generally stronger transcriptional activator than PR-A.[5][6] PR-A can act as a repressor of PR-B and other steroid receptors.[6] The relative expression of these isoforms can dictate the cellular response to progestins.

Mechanism of Action

As a PR agonist, ethisterone mimics the action of progesterone.[2] The classical mechanism involves a series of steps:

-

Ligand Binding: Ethisterone, being lipophilic, diffuses across the cell membrane and binds to the PR located in the cytoplasm or nucleus.[5][7]

-

Conformational Change: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).[8]

-

Dimerization & Nuclear Translocation: The activated receptors form homodimers and translocate to the nucleus (if not already there).[7][8]

-

DNA Binding: The receptor-ligand complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[8][9]

-

Gene Transcription: The complex recruits co-activators and the general transcription machinery to initiate or enhance the transcription of target genes into messenger RNA (mRNA), which is then translated into proteins that carry out the physiological response.[4][8]

Quantitative Pharmacological Data

Ethisterone is described as a relatively weak progestogen.[1] Its activity is often compared to the natural ligand, progesterone, and other synthetic progestins like norethisterone.

| Compound | Parameter | Value | Receptor | Comments | Source |

| Ethisterone | Relative Binding Affinity (RBA) | ~44% | Progesterone Receptor | Compared to progesterone (100%). | [1] |

| Ethisterone | In vivo Potency | ~20-fold lower | Progesterone Receptor | Compared to norethisterone. | [1] |

| Ethisterone | Endometrial Transformation Dosage | 200 - 700 mg | N/A (Clinical) | Total dosage over 10-14 days in women. | [1] |

| Norethisterone | Relative Binding Affinity (RBA) | ~150% | Progesterone Receptor | Compared to progesterone (100%). | [10] |

| Progesterone | Relative Binding Affinity (RBA) | 100% (Reference) | Progesterone Receptor | Endogenous ligand. | [1] |

Progesterone Receptor Signaling Pathways

The primary mechanism of PR action is the classical genomic pathway leading to gene regulation.[4][11] Upon binding ethisterone, the PR initiates a signaling cascade that alters cellular function through the expression of specific genes.

Caption: Classical genomic signaling pathway of the Progesterone Receptor (PR) activated by Ethisterone.

Experimental Protocols

Characterizing the interaction of compounds like ethisterone with the progesterone receptor involves standardized in vitro assays.

Progesterone Receptor Binding Assay

This assay quantifies the affinity of a test compound for the progesterone receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently-labeled progestin.[12]

Principle: The assay measures the ability of a test compound (e.g., ethisterone) to compete with a known high-affinity labeled ligand (the "tracer") for binding to the PR's ligand-binding domain (LBD).[12] The displacement of the tracer by the test compound is proportional to the compound's binding affinity.[12]

Generalized Protocol (Fluorescence Polarization):

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., PBS with BSA and Tween-20).[12]

-

Prepare a stock solution of the purified human PR Ligand-Binding Domain (PR-LBD).[12][13]

-

Prepare a stock solution of a fluorescently labeled progesterone analog (e.g., Fluormone™ PL Red).[13]

-

Prepare serial dilutions of the test compound (ethisterone) and a known reference compound (e.g., progesterone) in assay buffer. Ensure the final DMSO concentration is low (<1%).[12]

-

-

Assay Plate Setup:

-

Reaction:

-

Prepare a premix of the PR-LBD and the fluorescent tracer in assay buffer.

-

Add the PR-LBD/tracer premix to all wells.[12]

-

-

Incubation:

-

Gently mix the plate and incubate at room temperature for a defined period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

-

Detection:

-

Data Analysis:

-

Plot the FP values against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the tracer).

-

The binding affinity (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Caption: General workflow for a competitive progesterone receptor binding assay.

Progesterone Receptor Transactivation Assay

This cell-based assay measures the functional ability of a compound to activate the PR and induce gene transcription.[14]

Principle: The assay utilizes engineered reporter cells that stably express the human progesterone receptor.[14][15] These cells also contain a reporter gene (e.g., firefly luciferase) that is functionally linked to a promoter containing PREs.[14][16] When an agonist like ethisterone activates the PR, the receptor binds to the PREs and drives the expression of luciferase. The resulting luminescence is a sensitive measure of PR transcriptional activity.[14]

Generalized Protocol (Luciferase Reporter):

-

Cell Culture:

-

Culture the PR reporter cell line (e.g., T47D or MCF7 cells transfected with a PRE-luciferase construct) under standard conditions.[16]

-

For the assay, plate the cells in an opaque, white-walled multi-well plate suitable for luminescence readings.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (ethisterone) and a reference agonist (e.g., progesterone) in the appropriate cell culture medium.[14]

-

Remove the culture medium from the cells and add the medium containing the compound dilutions. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plate for a sufficient duration (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and protein (luciferase) expression.[14]

-

-

Lysis and Reagent Addition:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase detection reagent, which contains the substrate (luciferin) and necessary cofactors.

-

-

Detection:

-

Measure the luminescence from each well using a luminometer.[14]

-

-

Data Analysis:

-

Plot the luminescence (Relative Light Units, RLU) against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (efficacy).[17]

-

References

- 1. Ethisterone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ethisterone? [synapse.patsnap.com]

- 3. Ethisterone - LKT Labs [lktlabs.com]

- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 8. Activation of Progestin Receptors in Female Reproductive Behavior: Interactions with Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norethisterone - Wikipedia [en.wikipedia.org]

- 11. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 12. benchchem.com [benchchem.com]

- 13. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Progestogens exhibit progestogen-, promoter- and isoform-specific effects via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]

Anhydrohydroxyprogesterone: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrohydroxyprogesterone, also known as ethisterone, is a synthetically derived steroidal progestin. As the first orally active progestin, it marked a significant milestone in hormone therapy. This technical guide provides a comprehensive overview of the biological activity of anhydrohydroxyprogesterone, focusing on its receptor binding profile, hormonal activities, and pharmacokinetic properties. The information is presented to aid researchers and professionals in drug development in understanding the core characteristics of this compound.

Mechanism of Action

Anhydrohydroxyprogesterone exerts its biological effects primarily by acting as an agonist at the progesterone (B1679170) receptor (PR).[1][2] Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes, leading to the physiological effects characteristic of progestogens. Its activity profile is not limited to the progesterone receptor; it also interacts with other steroid hormone receptors, contributing to its overall biological effects.

Receptor Binding and Hormonal Activity

The biological activity of anhydrohydroxyprogesterone is defined by its affinity for various steroid hormone receptors. The following tables summarize the available quantitative data on its binding affinity and functional activity.

Progestogenic Activity

Anhydrohydroxyprogesterone is classified as a relatively weak progestogen.[1] Its affinity for the progesterone receptor is approximately 44% of that of endogenous progesterone.[1] Clinically, a total dose of 200 to 700 mg administered over 10 to 14 days is required to induce endometrial transformation in women.[1] In comparative studies, it has been shown to be approximately 20 times less potent than norethisterone.[1]

| Parameter | Value | Reference Compound |

| Relative Binding Affinity (RBA) for Progesterone Receptor | ~44% | Progesterone |

| Endometrial Transformation Dosage (Human) | 200 - 700 mg (total over 10-14 days) | - |

| Relative Potency | ~5% | Norethisterone |

Table 1: Progestogenic Activity of Anhydrohydroxyprogesterone

Androgenic Activity

Anhydrohydroxyprogesterone exhibits weak androgenic properties. In vitro studies have shown that its potency in activating the androgen receptor (AR) is comparable to that of norethisterone based on their half-maximal effective concentration (EC50) values.[1] However, in functional assays, its androgenic activity is considered weak.[1] Interestingly, when administered with dihydrotestosterone (B1667394) (DHT) in animal models, anhydrohydroxyprogesterone has demonstrated anti-androgenic effects.[1] Its 5α-reduced metabolite, 5α-dihydroethisterone, possesses even weaker androgenic activity.[1]

| Parameter | Observation |

| In Vitro Androgen Receptor Activation (EC50) | Equipotent to Norethisterone |

| In Vivo Androgenic Activity | Weak |

| Interaction with Dihydrotestosterone (DHT) | Anti-androgenic in animal models |

| 5α-dihydroethisterone Activity | Reduced androgenic activity compared to parent compound |

Table 2: Androgenic and Anti-androgenic Profile of Anhydrohydroxyprogesterone

Estrogenic and Anti-Estrogenic Activity

In contrast to its structural analog norethisterone, which can be aromatized to the potent estrogen ethinylestradiol, anhydrohydroxyprogesterone does not appear to have significant estrogenic activity in humans.[1] Studies have shown that its administration is not associated with an increase in urinary estrogen excretion.[1] While some estrogenic effects were observed in the uterus and vagina of rats, these were not replicated in human subjects, even at high doses.[1] There is a lack of quantitative data regarding its potential anti-estrogenic activity.

| Parameter | Observation |

| Estrogenic Activity in Humans | Little to none observed |

| Aromatization to Estrogenic Metabolites | Not detected in vivo |

| Anti-Estrogenic Activity | Data not available |

Table 3: Estrogenic and Anti-Estrogenic Profile of Anhydrohydroxyprogesterone

Pharmacokinetics

Anhydrohydroxyprogesterone was the first orally bioavailable progestin.[1] It can also be administered sublingually.

| Parameter | Value |

| Oral Bioavailability | Good (observed in rats) |

| Routes of Administration | Oral, Sublingual |

| Plasma Half-life | 3 - 6 hours |

| Metabolism | Hepatic |

Table 4: Pharmacokinetic Properties of Anhydrohydroxyprogesterone

Signaling Pathways

The primary signaling pathway for anhydrohydroxyprogesterone is through the nuclear progesterone receptor. The general mechanism involves ligand binding, receptor dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on DNA to regulate gene transcription.

Caption: Classical Progesterone Receptor Signaling Pathway for Anhydrohydroxyprogesterone.

Experimental Protocols

The characterization of the biological activity of anhydrohydroxyprogesterone relies on a variety of in vitro and in vivo assays. Below are generalized workflows for key experimental protocols.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of anhydrohydroxyprogesterone to a specific receptor.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Hershberger Assay for Androgenic and Anti-Androgenic Activity

This in vivo assay assesses the androgenic and anti-androgenic potential of a substance in castrated male rats.

Caption: Workflow for the Hershberger Assay.

Conclusion

Anhydrohydroxyprogesterone (ethisterone) is a synthetic progestin with weak progestogenic and androgenic activities. Its primary mechanism of action is through the progesterone receptor. Unlike some other progestins, it does not appear to have significant estrogenic activity in humans. While it was a historically important compound as the first orally active progestin, more potent and selective progestins have largely replaced it in clinical use. Further research to fully quantify its anti-androgenic and potential anti-estrogenic effects, as well as more detailed pharmacokinetic studies, would provide a more complete understanding of its biological profile.

References

An In-depth Technical Guide to the Scientific Applications of Progesterone

It appears that "Progestoral" is not a recognized scientific term and is likely a misspelling of "progesterone." This technical guide will proceed under the assumption that the intended topic is progesterone (B1679170) and its synthetic analogs (progestins), focusing on their historical and ongoing scientific applications.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the mechanisms of action, historical applications, and key experimental data related to progesterone and synthetic progestins. It includes structured data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

Introduction and Historical Context

Progesterone is an endogenous steroid hormone that plays a critical role in the menstrual cycle, pregnancy, and embryogenesis.[1] First identified in the early 20th century, its discovery revolutionized our understanding of reproductive biology and opened new avenues for therapeutic intervention. Synthetic derivatives of progesterone, known as progestins, were developed to have improved oral bioavailability and longer half-lives, expanding the therapeutic applications.[1][2] Historically, the primary applications of progestins have been in contraception, hormone replacement therapy, and the management of various gynecological disorders.[3][4] More recent research has unveiled novel roles for progesterone and its analogs in neuroprotection and cancer therapy.[5][6]

Mechanisms of Action

Progesterone exerts its diverse biological effects through both genomic and non-genomic pathways. These mechanisms involve interactions with nuclear and membrane-bound receptors, leading to changes in gene expression and rapid cellular signaling events.[1][[“]]

-

Genomic Pathway: Progesterone binds to intracellular nuclear progesterone receptors (PRs), which act as ligand-dependent transcription factors.[1][[“]] Upon binding, the receptor-hormone complex dimerizes and translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[[“]] This pathway is responsible for the long-term effects of progesterone on cell differentiation and function, particularly in the reproductive tract.[[“]]

-

Non-Genomic Pathway: Progesterone can also initiate rapid signaling cascades by interacting with membrane-associated progesterone receptors (mPRs) and other cell surface proteins.[1][[“]] These non-genomic actions are independent of gene transcription and involve the modulation of intracellular signaling molecules like kinases and ion channels.[[“]] These rapid effects are crucial for processes such as sperm function and neuroprotection.[[“]]

Caption: Progesterone signaling pathways.

Key Scientific Applications and Experimental Data

The therapeutic and research applications of progesterone and progestins are extensive. Below is a summary of key areas with associated quantitative data from representative studies.

Contraception

Progestins are a cornerstone of hormonal contraception. Their primary mechanism is the suppression of ovulation by inhibiting the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[2][8] Secondary mechanisms include thickening of the cervical mucus to impede sperm penetration and induction of endometrial atrophy.[2]

| Compound | Application | Key Finding | Efficacy/Potency | Reference |

| Norethindrone | Oral Contraceptive | Ovulation is suppressed in approximately 50% of users. | Pearl Index: 0.3-3.0 pregnancies per 100 woman-years | [2] |

| Levonorgestrel | Intrauterine System | Localized progestin release leading to endometrial atrophy and thickened cervical mucus. | Pearl Index: 0.1-0.2 pregnancies per 100 woman-years | FSRH (2015) |

| Medroxyprogesterone Acetate | Injectable Contraceptive | Sustained release provides long-term suppression of ovulation. | Pearl Index: 0.2-0.3 pregnancies per 100 woman-years | WHO (2017) |

Gynecological Disorders

Progestins are widely used in the management of endometriosis and endometrial hyperplasia due to their anti-estrogenic and anti-proliferative effects on the endometrium.[3]

| Compound | Indication | Key Finding | Response Rate | Reference |

| Dienogest | Endometriosis | Reduces pelvic pain and endometriotic lesion size. | Significant reduction in pain scores vs. placebo (p<0.001) | Strowitzki et al. (2010) |

| Medroxyprogesterone Acetate | Endometrial Cancer | Used in neoadjuvant therapy and for advanced or recurrent disease. | Response rates range from 11% to 56%. | [3] |

| Megestrol Acetate | Endometrial Hyperplasia | Induces regression of hyperplastic tissue. | Regression rates of 75-90% for non-atypical hyperplasia. | ACOG Practice Bulletin No. 149 |

Pregnancy Support

Progesterone is crucial for maintaining pregnancy.[3] Supplementation is used in assisted reproductive technology (ART) and in cases of threatened miscarriage.[4]

| Study | Indication | Intervention | Primary Outcome | Result | Reference |

| PRISM Trial | Threatened Miscarriage | 400 mg vaginal progesterone twice daily | Live birth rate | No significant difference overall, but a 5% increase in live births for women with a history of recurrent miscarriage. | [9] |

| NCT04549116 | Luteal Phase Support in ART | Subcutaneous Progesterone | Ongoing pregnancy rate | Study in progress, estimated completion in 2026. | [10] |

| Utrogestan Study | Unexplained Infertility with IUI | Vaginal micronized progesterone | Live birth rate | To determine if luteal phase support increases live birth rates. |

Experimental Protocols

The evaluation of progestins involves a range of preclinical and clinical study designs.

Preclinical Evaluation of Progestogenic Activity

Objective: To determine the progestogenic and other hormonal activities of a novel synthetic progestin.

Methodology:

-

Receptor Binding Assays:

-

Principle: Quantify the affinity of the test compound for progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.

-

Procedure: Competitive binding assays are performed using radiolabeled ligands and receptor preparations from target tissues or cell lines. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined.

-

-

In Vivo Assays in Animal Models:

-

Endometrial Transformation Test (Clauberg Test):

-

Model: Immature female rabbits primed with estrogen.

-

Procedure: Animals are treated with the test compound for 5 days. The uterus is then examined histologically for progestational changes (secretory transformation) and graded on the McPhail scale.

-

-

Ovulation Inhibition Test:

-

Model: Adult female rats with regular estrous cycles.

-

Procedure: The test compound is administered daily. Vaginal smears are monitored to determine if ovulation is suppressed.

-

-

Androgenic Activity Assessment:

-

Model: Castrated male rats.

-

Procedure: The test compound is administered, and the weight of the levator ani muscle and seminal vesicles is measured as an indicator of androgenic effects.

-

-

Caption: Preclinical evaluation workflow for a novel progestin.

Clinical Trial Protocol: Progesterone for Threatened Miscarriage

Objective: To evaluate the efficacy and safety of vaginal progesterone in increasing the rate of live births in women with early pregnancy bleeding. (Based on the PRISM trial design).

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Participant Population: Women aged 16-39 with a viable intrauterine pregnancy (confirmed by ultrasound) and vaginal bleeding in the first 12 weeks of gestation.

-

Randomization: Participants are randomly assigned in a 1:1 ratio to receive either progesterone or a matching placebo.

-

Intervention:

-

Treatment Group: 400 mg of micronized progesterone administered vaginally twice daily.

-

Control Group: Identical placebo pessaries administered vaginally twice daily.

-

Duration: Treatment continues from the time of randomization until 16 completed weeks of gestation.

-

-

Primary Outcome: The number of live births after at least 34 weeks of gestation.

-

Secondary Outcomes: Ongoing pregnancy rate at 12 weeks, miscarriage rate, stillbirth, neonatal death, and congenital abnormalities.

-

Data Analysis: Intention-to-treat analysis is performed to compare the primary outcome between the two groups.

Logical Relationships in Therapeutic Applications

The decision to use progesterone or a progestin is based on the desired therapeutic effect, which is directly related to its mechanism of action on specific target tissues.

References

- 1. Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine [mdpi.com]

- 2. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Non-clinical studies of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-clinical studies of progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. m.youtube.com [m.youtube.com]

- 9. The PRISM trial - The Miscarriage Association [miscarriageassociation.org.uk]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Ethisterone's Impact on Endocrine Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethisterone (B1671409), a synthetic progestin, has a well-documented history in therapeutic applications requiring progestogenic activity. This technical guide provides an in-depth analysis of ethisterone's effects on endocrine function, with a focus on its mechanism of action, receptor binding profile, and its influence on the hypothalamic-pituitary-gonadal (HPG) axis. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Ethisterone, also known as 17α-ethynyltestosterone, is a first-generation synthetic progestogen.[1][2] As a derivative of testosterone (B1683101), it exhibits both progestogenic and weak androgenic properties.[3][4] Historically, it was one of the first orally active progestins used in the management of various gynecological conditions, including menstrual disorders and endometriosis.[5] Understanding its endocrine effects is crucial for the development of new hormonal therapies and for contextualizing the activity of related progestins.

Mechanism of Action

Ethisterone's primary mechanism of action is through its agonistic activity at the progesterone (B1679170) receptor (PR).[3] By mimicking the effects of endogenous progesterone, ethisterone can induce secretory changes in the endometrium, modulate the menstrual cycle, and exert negative feedback on the HPG axis.[3][5] Its structural similarity to testosterone also results in some interaction with the androgen receptor (AR), contributing to its androgenic effects.[3][4]

Signaling Pathway of Ethisterone at the Progesterone Receptor

Receptor Binding Profile

The endocrine effects of ethisterone are determined by its binding affinity to various steroid hormone receptors. While specific Ki or IC50 values for ethisterone are not consistently reported in recent literature, relative binding affinity (RBA) data provides valuable insight into its receptor selectivity.

Table 1: Relative Binding Affinity (RBA) of Ethisterone and Related Steroids

| Compound | Progesterone Receptor (PR) (%) | Androgen Receptor (AR) (%) | Estrogen Receptor (ER) (%) | Glucocorticoid Receptor (GR) (%) | Mineralocorticoid Receptor (MR) (%) | Sex Hormone-Binding Globulin (SHBG) (%) |

| Ethisterone | 35 | 0.1 | <1.0 | <1.0 | <1.0 | 25–92 |

| Norethisterone | 155–156 | 43–45 | <0.1 | 2.7–2.8 | 0.2 | 5–21 |

| Progesterone | 100 | <1 | <1 | 3 | 5 | 2-10 |

| Testosterone | <1 | 100 | <1 | <1 | <1 | 100 |

Data for Ethisterone and Norethisterone from reference[6]. Data for Progesterone and Testosterone are generalized from literature for comparative purposes.

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Ethisterone, through its progestogenic activity, exerts negative feedback on the HPG axis, leading to the suppression of gonadotropin secretion. This effect is primarily mediated through the progesterone receptor in the hypothalamus and pituitary gland.

Workflow of HPG Axis Regulation by Ethisterone

Quantitative Effects on Gonadotropin Levels

Precise dose-response data for ethisterone's effect on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) are limited in contemporary literature. However, studies on its close analog, norethisterone, provide valuable insights.

-

Norethisterone Acetate (B1210297) in Postmenopausal Women: Intramuscular injection of 200 mg of norethisterone acetate resulted in a marked, rapid, and prolonged decrease in serum LH levels. FSH levels also declined, but the effect was less rapid and less pronounced.[7]

-

Oral Norethisterone Acetate: An oral dose of 0.3 mg/day of norethisterone acetate suppressed the mid-cycle FSH and LH peaks in normally menstruating women.[7]

-

Norethisterone in Ovariectomized Rats: Chronic administration of norethisterone in ovariectomized rats led to a significant decrease in both plasma and pituitary LH levels.[8]

These findings suggest that ethisterone likely exhibits a similar, though potentially less potent, dose-dependent suppression of LH and FSH.

Androgenic and Estrogenic Effects

Ethisterone possesses weak androgenic activity due to its structural similarity to testosterone and its ability to bind to the androgen receptor.[4] This can manifest as mild androgenic side effects in clinical use. A study on the metabolism of 17α-ethynyl testosterone (ethisterone) found that 5α-reduction of the molecule diminishes its androgenic potency, a key metabolic pathway that modulates its androgenic profile.[9]

Unlike its 19-nor analogue norethisterone, which can be aromatized to the potent estrogen ethinylestradiol, ethisterone does not appear to have significant estrogenic activity in humans.[8]

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

Objective: To determine the relative binding affinity of ethisterone for the progesterone, androgen, and estrogen receptors.

Principle: This assay measures the ability of a test compound (ethisterone) to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

-

Receptor Source: Cytosol preparations from target tissues (e.g., human uterine or breast cancer cell lines for PR and ER, rat prostate for AR).[10][11]

-

Radiolabeled Ligand: e.g., [³H]-Progesterone or [³H]-ORG-2058 for PR, [³H]-R1881 or [³H]-DHT for AR, [³H]-Estradiol for ER.[10][11][12]

-

Unlabeled Competitor: Ethisterone and a reference compound (e.g., progesterone, testosterone, estradiol).

-

Assay Buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol).[10]

-

Hydroxylapatite (HAP) slurry or other method to separate bound from free ligand.[10]

-

Scintillation fluid and counter.

Procedure:

-

Preparation of Receptor Cytosol: Homogenize the target tissue in ice-cold assay buffer and centrifuge at high speed to obtain the cytosolic fraction containing the receptors.[10]

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (ethisterone or reference compound).[10]

-

Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand using a HAP slurry, which binds the receptor-ligand complex.[10]

-

Quantification: Wash the HAP pellet to remove unbound radioligand, and then measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated as: (IC50 of reference compound / IC50 of ethisterone) x 100.[13][14]

Workflow for a Competitive Receptor Binding Assay

References

- 1. Estrogen-like effects of norethisterone on the hypothalamic pituitary unit of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suppressive action of norethisterone enanthate and acetate on gonadotropin. (FSH and LH) levels. Radioimmunoassay in eugonadal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opposing biological actions of antiestrogens in vitro and in vivo: induction of progesterone receptor in the rat and mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaron.com [pharmaron.com]

- 7. Norethisterone for prolonged uterine bleeding associated with etonogestrel implant (IMPLANET): a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of intranasal administration of norethisterone and progesterone on pituitary and gonadal function in adult male and female bonnet monkeys (Macaca radiata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estrogen and progesterone receptors: from molecular structures to clinical targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of estrogen and progesterone receptors and the dissociated regulation of growth and progesterone receptor stimulation by estrogen in MDA-MB-134 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iosrjournals.org [iosrjournals.org]

- 14. PlumX [plu.mx]

Cellular Targets of Ethisterone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethisterone (B1671409), a synthetic progestin, was the first orally active progestogen and has been a subject of pharmacological interest for decades.[1] As a derivative of testosterone, its primary cellular actions are mediated through its interaction with nuclear steroid hormone receptors, leading to the modulation of gene expression in target tissues. This technical guide provides a comprehensive overview of the cellular targets of ethisterone, focusing on its binding affinities, functional activities, and the signaling pathways it influences. The information presented herein is intended to support further research and drug development efforts related to this compound.

Primary Cellular Targets and Binding Affinities

Ethisterone's biological effects are primarily attributed to its activity as an agonist at the progesterone (B1679170) receptor (PR) and to a lesser extent, the androgen receptor (AR). It does not exhibit significant estrogenic, glucocorticoid, or mineralocorticoid activity.[1]

Quantitative Binding and Functional Data

The following table summarizes the available quantitative data on the interaction of ethisterone with its primary cellular targets.

| Target Receptor | Parameter | Value | Species/System | Reference |

| Progesterone Receptor (PR) | Relative Binding Affinity (RBA) | ~44% (of progesterone) | Not Specified | [1] |

| EC50 (Binding) | 23 nM | Yeast | [2] | |

| Androgen Receptor (AR) | EC50 (Binding) | 23.1 nM | Yeast | [2] |

| EC50 (Activation) | Equipotent to Norethisterone | In vitro | [1] |

Note: While relative binding affinity provides a useful comparison, IC50 or Ki values from competitive binding assays in mammalian systems would offer more precise quantification. The provided EC50 values from a yeast-based assay indicate a similar binding affinity of ethisterone for both progesterone and androgen receptors in that specific system. Further studies are warranted to determine the precise EC50 for AR activation in mammalian cells.

Signaling Pathways

Upon binding to its cognate receptors, ethisterone initiates a cascade of molecular events that ultimately alter gene transcription.

Progesterone Receptor (PR) Signaling

As an agonist of the progesterone receptor, ethisterone mimics the actions of endogenous progesterone. The canonical signaling pathway involves the following steps:

-

Ligand Binding: Ethisterone diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, leading to its dissociation from heat shock proteins (HSPs) and subsequent dimerization.

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.

-

DNA Binding: The dimerized receptor binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators: The DNA-bound receptor recruits a complex of co-activators (e.g., SRC-1) or co-repressors (e.g., NCoR, SMRT), which modulate chromatin structure and the assembly of the transcriptional machinery.

-

Gene Transcription: This complex then initiates or represses the transcription of progesterone-responsive genes, leading to changes in protein synthesis and cellular function.

Canonical Progesterone Receptor Signaling Pathway.

Androgen Receptor (AR) Signaling

Ethisterone's androgenic activity, although weaker than its progestogenic effects, follows a similar mechanism of action through the androgen receptor:

-

Ligand Binding: Ethisterone binds to the androgen receptor in the cytoplasm.

-

Conformational Change and Nuclear Translocation: This binding induces a conformational change, dissociation from HSPs, and translocation of the AR to the nucleus.

-

Dimerization and DNA Binding: The AR dimerizes and binds to androgen response elements (AREs) on target genes.

-

Co-regulator Recruitment and Gene Transcription: The AR-DNA complex recruits co-regulators to modulate the transcription of androgen-responsive genes. The specific co-regulators and target genes will differ from those of the PR, leading to androgenic effects.

Canonical Androgen Receptor Signaling Pathway.

Experimental Protocols

The characterization of ethisterone's interaction with its cellular targets relies on various in vitro assays. Below are detailed methodologies for key experiments.

Progesterone/Androgen Receptor Competitive Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound (ethisterone) for the progesterone or androgen receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Competitive Radioligand Binding Assay Workflow.

Methodology:

-

Receptor Preparation:

-

Prepare a source of the target receptor. This can be a cytosol fraction from a tissue known to express the receptor (e.g., rabbit uterus for PR, rat prostate for AR) or a purified recombinant human receptor.

-

Determine the protein concentration of the receptor preparation.

-

-

Reagent Preparation:

-

Prepare a stock solution of the radioligand (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR) in an appropriate buffer.

-

Prepare a series of dilutions of unlabeled ethisterone in the same buffer, covering a wide concentration range.

-

Prepare a solution of a known high-affinity ligand to determine non-specific binding.

-

-

Assay Procedure:

-

In a series of tubes or a microplate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of ethisterone (or buffer for total binding, and excess unlabeled ligand for non-specific binding).

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. Common methods include:

-

Dextran-coated charcoal: The charcoal adsorbs free radioligand, which is then pelleted by centrifugation.

-

Filter binding: The reaction mixture is rapidly filtered through a glass fiber filter that retains the larger receptor-ligand complex.

-

-

-

Quantification:

-

The amount of radioactivity in the bound fraction (or the free fraction, depending on the method) is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the ethisterone concentration.

-

Determine the IC50 value (the concentration of ethisterone that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Reporter Gene Assay (Transcriptional Activation)

This assay measures the functional activity of ethisterone as an agonist or antagonist by quantifying the transcription of a reporter gene under the control of hormone response elements.

Workflow Diagram:

Reporter Gene Assay Workflow.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line that has low or no endogenous expression of the receptor of interest (e.g., HEK293, CV-1).

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length cDNA for the human progesterone or androgen receptor.

-

A reporter plasmid containing a reporter gene (e.g., luciferase, beta-galactosidase) downstream of a promoter with multiple copies of the corresponding hormone response element (PREs for PR, AREs for AR). A common promoter used is the mouse mammary tumor virus (MMTV) long terminal repeat.[3][4][5][6]

-

-

A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

-

Cell Treatment:

-

After transfection, treat the cells with a range of concentrations of ethisterone.

-

Include appropriate controls: vehicle control (no ligand), a known agonist (e.g., progesterone or DHT), and a known antagonist.

-

-

Cell Lysis and Reporter Assay:

-

After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.

-

Measure the activity of the reporter enzyme in the cell lysates using a specific substrate that produces a detectable signal (e.g., luminescence for luciferase).

-

Measure the activity of the control reporter for normalization.

-

-

Data Analysis:

-

Normalize the reporter gene activity to the control reporter activity.

-

Plot the normalized reporter activity against the logarithm of the ethisterone concentration.

-

Determine the EC50 value (the concentration of ethisterone that produces 50% of the maximal response) from the dose-response curve using non-linear regression.

-

Interaction with Co-regulators

The transcriptional activity of nuclear receptors is modulated by their interaction with co-activators and co-repressors. While specific data for ethisterone's influence on these interactions is limited, the general principles of steroid hormone receptor function apply. As an agonist, ethisterone binding to PR and AR is expected to promote a receptor conformation that favors the recruitment of co-activators, such as those from the p160 family (e.g., SRC-1/NCoA-1), and the displacement of co-repressors like NCoR and SMRT. The specific profile of co-regulator recruitment can influence the tissue-specific and gene-specific effects of ethisterone. Further research, such as co-immunoprecipitation or FRET-based assays, is needed to elucidate the precise impact of ethisterone on the interaction of PR and AR with various co-regulators.

Conclusion

Ethisterone primarily functions as an agonist at the progesterone and androgen receptors, with a higher affinity and potency for the former. Its cellular effects are mediated through the classical nuclear receptor signaling pathway, leading to the regulation of target gene expression. The provided quantitative data and experimental protocols offer a foundation for further investigation into the detailed molecular pharmacology of ethisterone. A deeper understanding of its interaction with co-regulators will be crucial for a complete picture of its mechanism of action and for the development of more selective and effective steroid-based therapeutics.

References

- 1. Ethisterone - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of two androgen receptor assays using adenoviral transduction of MMTV-luc reporter and/or hAR for endocrine screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MMTV LTR promoter is induced by progesterone and dihydrotestosterone but not by estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Anhydrohydroxyprogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrohydroxyprogesterone, also known as ethisterone, is a synthetically derived progestin, a class of steroid hormones that bind to and activate the progesterone (B1679170) receptor. As one of the first orally active progestogens, it has been historically significant in the development of hormonal therapies. This technical guide provides a comprehensive overview of the pharmacological profile of anhydrohydroxyprogesterone, including its mechanism of action, pharmacodynamic properties, and metabolic fate. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in this area.

Introduction

Anhydrohydroxyprogesterone (ethisterone) is a C17α-ethynyl derivative of testosterone (B1683101). Its discovery in 1938 marked a significant milestone in steroid chemistry and pharmacology, providing an orally bioavailable alternative to the parent hormone progesterone, which is largely inactivated by first-pass metabolism. While newer, more potent, and selective progestins have largely superseded its clinical use, the study of anhydrohydroxyprogesterone's pharmacological profile remains valuable for understanding the structure-activity relationships of synthetic steroids and for its potential as a reference compound in drug discovery programs.

This document serves as an in-depth technical resource, summarizing the key pharmacological characteristics of anhydrohydroxyprogesterone, providing detailed methodologies for its characterization, and visualizing its molecular interactions and metabolic pathways.

Mechanism of Action

The primary mechanism of action of anhydrohydroxyprogesterone is its function as an agonist of the nuclear progesterone receptor (PR). The binding of anhydrohydroxyprogesterone to the PR initiates a cascade of molecular events that modulate the transcription of target genes.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway of progesterone receptors involves the following key steps:

-

Ligand Binding: Anhydrohydroxyprogesterone, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm. The PR is typically found in an inactive complex with heat shock proteins (HSPs).

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, leading to the dissociation of HSPs. This exposes the DNA-binding domain (DBD) and a nuclear localization signal. The activated receptors then form homodimers.

-

Nuclear Translocation: The PR dimers translocate into the nucleus.

-

DNA Binding: Within the nucleus, the PR dimers bind to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound PR dimer recruits a complex of coactivator or corepressor proteins. This complex modulates the activity of RNA polymerase II, leading to an increase or decrease in the transcription of specific genes. The specific cellular response depends on the target gene, the cell type, and the complement of co-regulators present.

Figure 1: Genomic Signaling Pathway of Anhydrohydroxyprogesterone.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects that are initiated at the cell membrane. These pathways involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. While less characterized for anhydrohydroxyprogesterone specifically, these non-genomic actions are a recognized feature of progestin signaling and may contribute to its overall pharmacological profile. These rapid effects are mediated by membrane-associated progesterone receptors (mPRs) or by a subpopulation of the classical PR located at the cell membrane.[1][2][3][4][5]

Pharmacodynamics

The pharmacodynamic properties of anhydrohydroxyprogesterone are characterized by its binding affinity to various steroid receptors and its resulting biological activity.

Receptor Binding Profile

Anhydrohydroxyprogesterone primarily interacts with the progesterone and androgen receptors. Its binding affinity is a key determinant of its potency and potential side effects.

| Receptor | Relative Binding Affinity (%) | Notes |

| Progesterone Receptor (PR) | ~44% (of progesterone) | Acts as an agonist. |

| Androgen Receptor (AR) | Significant intrinsic activity | Contributes to androgenic side effects. |

| Estrogen Receptor (ER) | No significant binding | Does not exhibit estrogenic activity. |

| Glucocorticoid Receptor (GR) | Not well characterized | |

| Mineralocorticoid Receptor (MR) | Not well characterized |

Progestational Activity

Anhydrohydroxyprogesterone is classified as a relatively weak progestogen. Its progestational potency is approximately 20-fold lower than that of norethisterone. In clinical settings, a total endometrial transformation dosage in women is reported to be between 200 to 700 mg over a 10 to 14-day period.

Androgenic Activity

Anhydrohydroxyprogesterone exhibits weak androgenic activity. This is a consequence of its structural similarity to testosterone and its ability to activate the androgen receptor. This property can lead to androgen-related side effects, such as acne and hirsutism, particularly at higher doses.

Pharmacokinetics

Detailed pharmacokinetic data for anhydrohydroxyprogesterone in humans are limited. However, data from the closely related synthetic progestin, norethisterone (19-nortestosterone derivative), can provide some insight into the expected pharmacokinetic profile.

| Parameter | Norethisterone (1 mg oral dose) | Anhydrohydroxyprogesterone (Ethisterone) |

| Tmax (Time to Peak Concentration) | 1 - 4 hours[3][4] | Data not available |

| Cmax (Peak Plasma Concentration) | ~4.63 ng/mL[3] | Data not available |

| Elimination Half-life (t1/2) | ~7.6 hours[3] | Data not available |

| Oral Bioavailability | ~64% | Orally active, but quantitative data not available. |

| Metabolism | Hepatic, primarily via reduction. | Not converted to pregnanediol. 5α-dihydroethisterone is an active metabolite. |

| Excretion | Primarily renal. | Data not available |

Note: The pharmacokinetic parameters for norethisterone are provided for comparative purposes due to the lack of specific data for anhydrohydroxyprogesterone. Significant inter-individual variability in pharmacokinetic parameters is expected.

Metabolism

Anhydrohydroxyprogesterone undergoes hepatic metabolism. Unlike progesterone, it is not metabolized to pregnanediol. A key metabolic pathway is the reduction of the A-ring by 5α-reductase to form 5α-dihydroethisterone, which is also a biologically active metabolite. There is no evidence to suggest that anhydrohydroxyprogesterone is aromatized to an estrogenic compound.

References

- 1. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 2. Progesterone receptors - animal models and cell signaling in breast cancer: Role of steroid receptor coactivators and corepressors of progesterone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of norethisterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of ethynodiol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of different doses of norethisterone oenanthate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Oral Progestational Therapy: An In-depth Technical Guide to the Early Research on 17α-Ethinyltestosterone

A pivotal moment in endocrinology and reproductive medicine, the synthesis of 17α-ethinyltestosterone in 1938 marked the advent of orally active progestational agents. This guide provides a detailed exploration of the foundational research into this groundbreaking compound, known as ethisterone, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, initial pharmacological characterization, and the experimental methodologies that defined its early understanding.

Discovery and Synthesis

In 1938, a team of scientists at Schering AG in Berlin, comprising Hans Herloff Inhoffen, Willy Logemann, Walter Hohlweg, and Arthur Serini, achieved the first synthesis of 17α-ethinyltestosterone. The initial objective was to create an orally bioavailable form of testosterone. However, subsequent pharmacological evaluation revealed that while its androgenic properties were diminished compared to the parent compound, it possessed significant progestational activity. This serendipitous discovery shifted its developmental trajectory, leading to its introduction as the first orally active progestin for gynecological disorders.[1]

Chemical Synthesis

The synthesis of 17α-ethinyltestosterone was achieved through the ethynylation of the 17-keto group of androstenedione. The following provides a generalized experimental protocol based on the principles described in the early literature.

Experimental Protocol: Synthesis of 17α-Ethinyltestosterone

-

Starting Material: Androst-4-ene-3,17-dione.

-

Reagents:

-

Potassium acetylide in liquid ammonia (B1221849) or an inert solvent such as ether or benzene.

-

Anhydrous conditions are crucial for the success of the reaction.

-

-

Procedure:

-

A solution of androst-4-ene-3,17-dione in a suitable anhydrous solvent is prepared.

-

This solution is added to a suspension of potassium acetylide in liquid ammonia or the chosen inert solvent, maintained at a low temperature (typically below 0°C).

-

The reaction mixture is stirred for several hours to allow for the ethynylation to proceed at the C17 position.

-

Upon completion of the reaction, the mixture is carefully quenched with a proton source, such as water or a dilute acid, to neutralize the acetylide and hydrolyze any intermediates.

-

The product, 17α-ethinyltestosterone, is then extracted from the aqueous layer using an organic solvent (e.g., ether or chloroform).

-

The organic extracts are combined, washed to remove impurities, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

-

The crude product is then purified by recrystallization from a suitable solvent system to yield crystalline 17α-ethinyltestosterone.

-

References

Methodological & Application

Application Notes and Protocols for Ethisterone Use in Steroidogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethisterone (B1671409), a first-generation synthetic progestin, has been utilized in various hormonal therapies. Its structural similarity to endogenous steroid hormones raises the potential for interaction with the steroidogenesis pathway, the complex enzymatic process responsible for the synthesis of steroid hormones from cholesterol. Understanding the effects of ethisterone on this pathway is crucial for evaluating its endocrine-disrupting potential and for the development of more selective hormonal drugs.

These application notes provide a comprehensive overview of the use of ethisterone in steroidogenesis assays, with a focus on its potential mechanisms of action and detailed protocols for in vitro evaluation. The primary in vitro model discussed is the human adrenocortical carcinoma cell line, H295R, which expresses all the key enzymes necessary for steroidogenesis.

Mechanism of Action in Steroidogenesis

Ethisterone, as a progestin, primarily acts as an agonist for the progesterone (B1679170) receptor. However, its steroid structure allows for potential off-target effects on the enzymes involved in steroidogenesis. The key enzymes that could be affected are:

-